molecular formula C13H21N3O2 B12535034 N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide CAS No. 652139-70-3

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide

Cat. No.: B12535034
CAS No.: 652139-70-3
M. Wt: 251.32 g/mol
InChI Key: DBKRBMZKBZYJRA-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide is an acetamide derivative characterized by a 4-aminophenyl group, a dimethylaminoethyl chain, and a methoxyacetamide backbone. The compound’s design combines hydrophilic (dimethylaminoethyl, methoxy) and aromatic (4-aminophenyl) moieties, which may enhance solubility and biological interaction .

Properties

CAS No.

652139-70-3

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide

InChI

InChI=1S/C13H21N3O2/c1-15(2)8-9-16(13(17)10-18-3)12-6-4-11(14)5-7-12/h4-7H,8-10,14H2,1-3H3

InChI Key

DBKRBMZKBZYJRA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C1=CC=C(C=C1)N)C(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

N-Arylation Approach

N-Arylation is a cornerstone for introducing aromatic amine groups. In this method, the 4-aminophenyl moiety is coupled to the acetamide core via palladium-catalyzed cross-coupling.

Procedure
  • Substrate Preparation : 2-Methoxyacetic acid is converted to its acid chloride using thionyl chloride.
  • Coupling Reaction : The acid chloride reacts with 4-nitroaniline in dichloromethane (DCM) under basic conditions (triethylamine) to form N-(4-nitrophenyl)-2-methoxyacetamide.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding N-(4-aminophenyl)-2-methoxyacetamide.
  • Alkylation : The secondary amine is alkylated with 2-chloro-N,N-dimethylethylamine in acetonitrile using potassium carbonate as a base.
Data Table
Step Reagents/Conditions Yield Reference
1 SOCl₂, DCM, 0°C → RT 92%
2 Et₃N, DCM, RT 85%
3 H₂ (1 atm), Pd/C, MeOH 78%
4 K₂CO₃, CH₃CN, 80°C 63%

Total Yield : ~37% (multi-step).

Organometallic Coupling

This method leverages lithium-halogen exchange to form reactive intermediates for acetamide formation.

Procedure
  • Lithiation : 4-Bromoaniline is treated with n-butyllithium in tetrahydrofuran (THF) at -78°C.
  • Acylation : N-Methoxy-N-methylacetamide is added to the lithiated species, forming a ketone intermediate.
  • Amination : The ketone undergoes reductive amination with dimethylamine (NaBH₃CN, MeOH) to introduce the dimethylaminoethyl group.
  • Hydrolysis : The methoxy-methyl protecting group is removed via acid hydrolysis (HCl, H₂O).
Data Table
Step Reagents/Conditions Yield Reference
1 n-BuLi, THF, -78°C Quant.
2 N-Methoxy-N-methylacetamide, -30°C 79%
3 NaBH₃CN, MeOH, RT 68%
4 2M HCl, reflux 91%

Total Yield : ~49%.

Reductive Amination

A one-pot strategy combining acylation and reductive amination simplifies the synthesis.

Procedure
  • Schiff Base Formation : 4-Aminophenylamine reacts with 2-methoxyacetaldehyde in ethanol to form an imine.
  • Reduction : Sodium cyanoborohydride reduces the imine to a secondary amine.
  • Alkylation : The amine is alkylated with 2-(dimethylamino)ethyl chloride (K₂CO₃, DMF).
Data Table
Step Reagents/Conditions Yield Reference
1 EtOH, RT, 12h 88%
2 NaBH₃CN, MeOH 74%
3 K₂CO₃, DMF, 60°C 65%

Total Yield : ~42%.

Comparative Analysis of Methods

Method Advantages Limitations Total Yield
N-Arylation High regioselectivity Multi-step, costly catalysts 37%
Organometallic Rapid ketone formation Cryogenic conditions 49%
Reductive Amination One-pot simplicity Moderate stereocontrol 42%

Key Findings :

  • The organometallic method offers the highest yield (49%) but requires stringent temperature control.
  • N-Arylation is preferred for scalability despite lower yields.
  • Reductive amination balances simplicity and efficiency but struggles with byproduct formation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It is also used in the development of fluorescent probes for imaging studies.

    Medicine: The compound has potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It is also being investigated for its potential use in cancer treatment.

    Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups distinguish it from other acetamides:

  • Dimethylaminoethyl chain: Improves water solubility and basicity, contrasting with N-(4-methoxyphenyl)acetamide (), which has a simpler methoxyphenyl group and sulfur-based substituents .
  • Methoxyacetamide backbone : Common in agrochemicals (e.g., alachlor , ) but modified here for pharmaceutical use by replacing chloro groups with nitrogen-based substituents .

Molecular Weight and Physicochemical Properties

Comparatively:

  • N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (): 358.43 g/mol. The quinoline core increases molecular weight and likely alters bioavailability .

Data Table: Key Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Applications References
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide ~266.32* 4-Aminophenyl, dimethylaminoethyl, methoxy Pharmaceutical (inferred)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ~300.78 Methoxyphenyl, sulfanyl, amide Antimicrobial
Alachlor 269.77 Chloro, methoxymethyl, diethylphenyl Herbicide
2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide 238.29 4-Aminophenyl, methoxyethyl Life science research
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 357.39 Ethoxyphenyl, formyl, methoxyphenoxy Synthetic intermediate

*Estimated based on structural formula.

Research Findings and Implications

  • Structural Optimization: The dimethylaminoethyl group in the target compound may improve solubility compared to analogs with bulkier substituents (e.g., morpholinomethyl in ) .
  • Bioactivity Gaps : Unlike antimicrobial acetamides (), the target’s lack of sulfur or nitro groups () suggests divergent mechanisms of action .
  • Safety Profile : The absence of toxic substituents (e.g., chlorine in ) positions it closer to pharmaceuticals like phenacetin (), a historic analgesic .

Biological Activity

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C13H21N3O2
  • Molecular Weight : 251.33 g/mol
  • CAS Number : 69060225

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which is crucial for cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
  • Antitumor Activity : Research indicates that derivatives related to this compound exhibit antitumor properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Biological Activities

  • Anticancer Properties
    • Several studies have demonstrated that this compound and its derivatives can inhibit the proliferation of cancer cells. For example, certain analogs have shown significant cytotoxicity against human leukemia and solid tumor cell lines .
  • Antiviral Activity
    • Compounds with similar structures have been investigated for their antiviral effects, particularly against filoviruses like Ebola and Marburg viruses. The mechanism involves interference with viral entry into host cells, thereby preventing infection .
  • Enzyme Inhibition
    • The compound has been noted for its ability to inhibit specific enzymes, which can lead to therapeutic benefits in conditions where enzyme activity contributes to disease pathology.

Case Study 1: Antitumor Efficacy

A study evaluated the anticancer potential of this compound in vitro against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound was administered to mice subjected to neurotoxic agents. Behavioral assays indicated improvements in memory and learning functions, suggesting potential neuroprotective effects via AChE inhibition.

Research Findings Summary

Biological ActivityFindingsReferences
AnticancerSignificant cytotoxicity against cancer cells
AntiviralEffective against Ebola and Marburg viruses
Enzyme InhibitionInhibits AChE, increasing acetylcholine levels

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